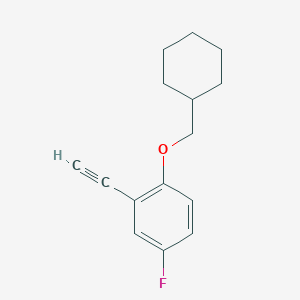![molecular formula C16H22BNO4 B15340425 2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester](/img/structure/B15340425.png)
2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester is a complex organic compound characterized by its boronic acid functionality and a fused benzoxazine ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester typically involves multiple steps, starting with the formation of the benzoxazine ring followed by the introduction of the boronic acid group. Common synthetic routes include:
Benzoxazine Formation: The initial step involves the cyclization of an appropriate amine and phenol derivative under acidic or basic conditions to form the benzoxazine ring.
Boronic Acid Introduction: The boronic acid group is introduced through a subsequent reaction, often involving the use of boronic acid derivatives and suitable coupling reagents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic acids.
Reduction: The compound can be reduced to form the corresponding boronic acid or boronic ester derivatives.
Substitution: The boronic acid group can participate in substitution reactions, often involving the formation of boronic esters or boronic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Coupling reagents like palladium catalysts and various boronic acid derivatives are employed.
Major Products Formed: The major products formed from these reactions include various boronic esters, boronic acids, and their derivatives, which can be further utilized in subsequent chemical transformations.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid functionality makes it a valuable reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Biology: In biological research, 2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester is explored for its potential biological activities. It can serve as a probe or inhibitor in biochemical assays to study enzyme mechanisms and interactions.
Medicine: In the field of medicine, this compound is investigated for its potential therapeutic applications. Its boronic acid group can interact with biological targets, making it a candidate for drug development in areas such as cancer treatment and infectious diseases.
Industry: In industry, this compound is utilized in the development of advanced materials and chemical processes. Its unique chemical properties enable its use in the creation of novel polymers, coatings, and other industrial products.
作用机制
The mechanism by which 2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with biological molecules, such as enzymes and receptors, leading to modulation of their activity. The exact molecular pathways involved depend on the specific application and target of interest.
相似化合物的比较
Boronic Acids: Other boronic acids with different substituents and ring systems.
Benzoxazines: Other benzoxazine derivatives with varying functional groups.
Organoboron Compounds: Various organoboron compounds used in cross-coupling reactions.
属性
分子式 |
C16H22BNO4 |
|---|---|
分子量 |
303.2 g/mol |
IUPAC 名称 |
2,2-dimethyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C16H22BNO4/c1-14(2)13(19)18-11-9-7-8-10(12(11)20-14)17-21-15(3,4)16(5,6)22-17/h7-9H,1-6H3,(H,18,19) |
InChI 键 |
BAXQHELIBSQYEB-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)NC(=O)C(O3)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(E)-benzylideneamino]-1-methylguanidine;hydroiodide](/img/structure/B15340347.png)
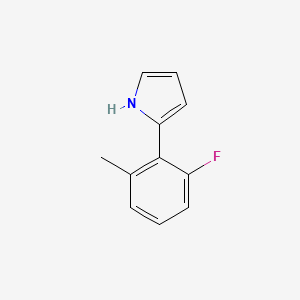
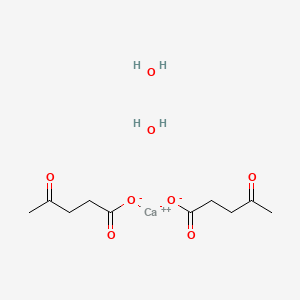
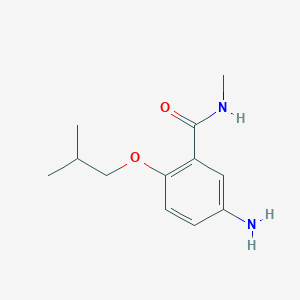


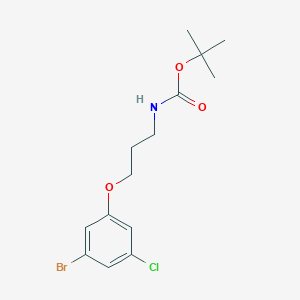
![1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B15340387.png)
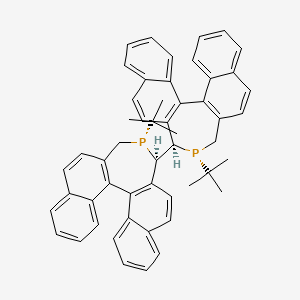
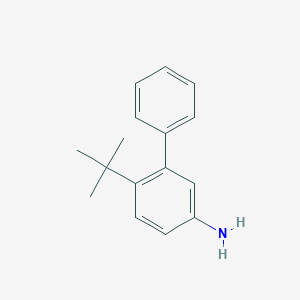
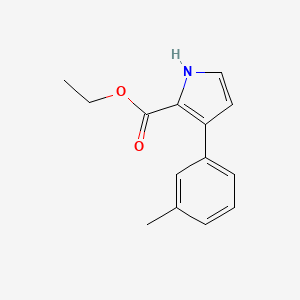
![[4-Hydroxy-3-[(4-nitrophenyl)diazenyl]phenyl] octadecanoate](/img/structure/B15340421.png)
